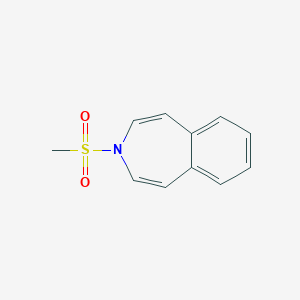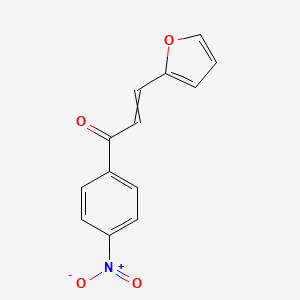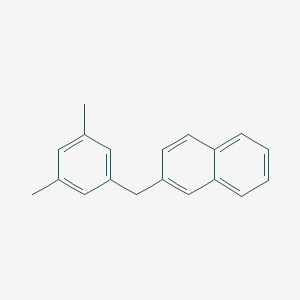![molecular formula C22H18ClF3N6O B14008273 N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ATX inhibitor 5 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
準備方法
The synthesis of ATX inhibitor 5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
ATX inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
科学的研究の応用
ATX inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the development of new inhibitors. In biology, it is employed to investigate the role of autotaxin in various cellular processes and disease states. In medicine, ATX inhibitor 5 is being explored as a potential therapeutic agent for treating cancer, fibrosis, and cardiovascular diseases. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting autotaxin .
作用機序
The mechanism of action of ATX inhibitor 5 involves the inhibition of autotaxin’s enzymatic activity. This inhibition prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid, thereby reducing the levels of lysophosphatidic acid in the extracellular environment. This reduction in lysophosphatidic acid levels leads to decreased activation of its receptors and downstream signaling pathways, ultimately resulting in reduced cell proliferation, migration, and cytokine production .
類似化合物との比較
ATX inhibitor 5 can be compared with other autotaxin inhibitors such as GLPG1690, BBT-877, and BLD-0409. These compounds also target autotaxin but may differ in their chemical structures, potency, and selectivity. For example, GLPG1690 is a type IV inhibitor that blocks the binding of lysophosphatidylcholine in the hydrophobic pocket of autotaxin, while ATX inhibitor 5 may have a different binding mode or mechanism of action. The uniqueness of ATX inhibitor 5 lies in its specific chemical structure and its potential advantages in terms of efficacy and safety .
特性
分子式 |
C22H18ClF3N6O |
|---|---|
分子量 |
474.9 g/mol |
IUPAC名 |
N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H18ClF3N6O/c23-16-6-4-14(5-7-16)11-29-31-21(33)32-9-8-19-18(12-32)20(28-13-27-19)30-17-3-1-2-15(10-17)22(24,25)26/h1-7,10-11,13H,8-9,12H2,(H,31,33)(H,27,28,30)/b29-11- |
InChIキー |
VHRNHTUEITYZIH-KYMQWJLESA-N |
異性体SMILES |
C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)N/N=C\C4=CC=C(C=C4)Cl |
正規SMILES |
C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)NN=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)

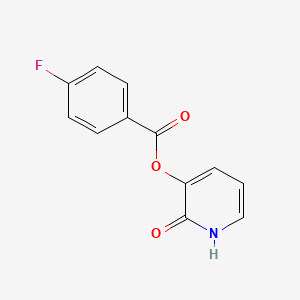
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)
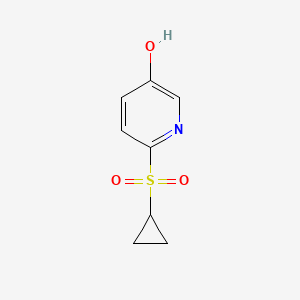

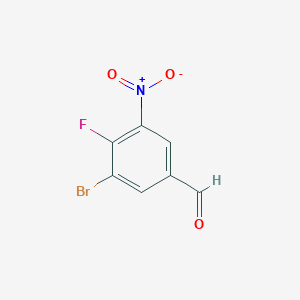
![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
